N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a triazoloquinoxaline moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-nitroaniline and hydrazine derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the triazoloquinoxaline intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the bromophenyl ring.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to its unique structure.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular mechanisms.
Material Science: The compound’s unique properties may be utilized in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazoloquinoxaline moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The bromophenyl group may enhance binding affinity and specificity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- N-(4-fluorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- N-(4-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBSAHGENXGPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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